molecular formula C17H18N2O4 B566218 Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate CAS No. 335254-77-8

Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate

Cat. No.: B566218
CAS No.: 335254-77-8
M. Wt: 314.341
InChI Key: JKGCWMCMZKQBKA-UHFFFAOYSA-N
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Description

Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate is a complex organic compound. It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 3-nitro-[1,1’-biphenyl]-4-yl group .


Synthesis Analysis

The synthesis of tert-butyl carbamates, including Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate, is often conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate can be viewed using computational chemistry software . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tert-butyl carbamates are stable towards most nucleophiles and bases . They are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .

Scientific Research Applications

  • It serves as a building block in organic photovoltaics. Triarylamino derivatives, like tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, are synthesized for use in organic photovoltaic materials (Chmovzh & Rakitin, 2021).

  • It acts as an intermediate in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a key intermediate in creating compounds like omisertinib (AZD9291), a drug used for cancer treatment (Zhao et al., 2017).

  • It contributes to the study of molecular crystal structures. Compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are analyzed for their hydrogen and halogen bonding in crystallography (Baillargeon et al., 2017).

  • It is utilized in organic synthesis, as seen in the preparation of compounds like tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, which are important in various chemical reactions (Storgaard & Ellman, 2009).

  • It has applications in pharmaceutical synthesis, such as in the preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, showcasing advantages in simplicity, yield, and cost efficiency (Li et al., 2015).

  • It plays a role in the development of mixed-valence cations and organic light-emitting diodes. For example, derivatives of bis(diarylamino) and bis(carbazolyl) are important in these fields (Kaafarani et al., 2016).

Safety and Hazards

Tert-butyl carbamates should not be released into the environment . If inhaled or contacted with skin or eyes, immediate medical attention is required . Thermal decomposition can lead to the release of irritating gases and vapors .

Properties

IUPAC Name

tert-butyl N-(2-nitro-4-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(20)18-14-10-9-13(11-15(14)19(21)22)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGCWMCMZKQBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from (4-iodo-2-nitro-phenyl)-carbamic acid tert.-butyl ester (Example A1) (994 mg, 2.73 mmol) and phenyl boronic acid (576 mg, 3.00 mmol) according to the general procedure B. Obtained as a bright yellow solid (800 mg).
Quantity
994 mg
Type
reactant
Reaction Step One
Quantity
576 mg
Type
reactant
Reaction Step One

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